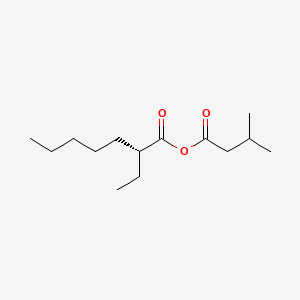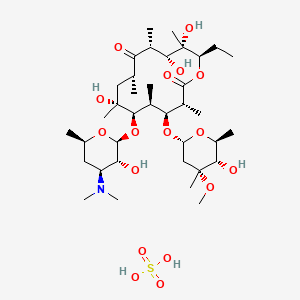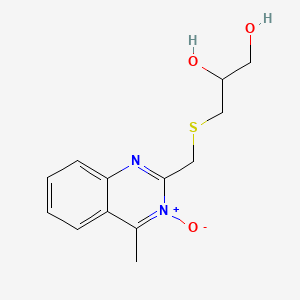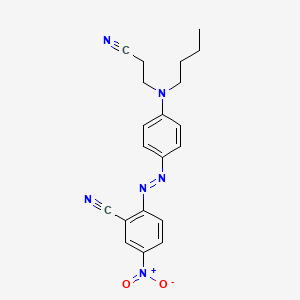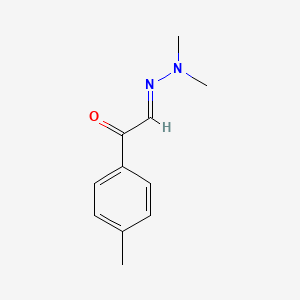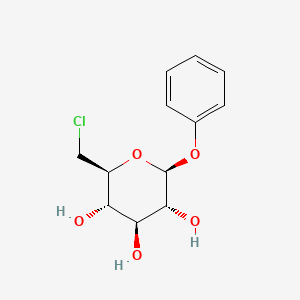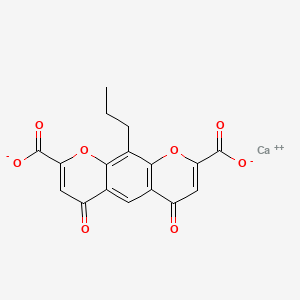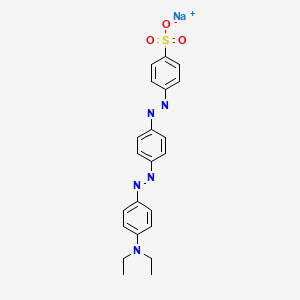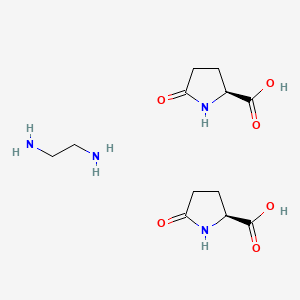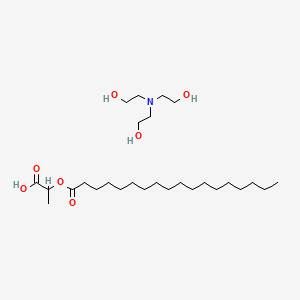
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol is a complex organic compound that features a unique structure combining a dichlorophenylthio group, an imidazole ring, and an ethanolamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using a suitable thiol reagent.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the imidazole ring or the dichlorophenylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylthio group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, reduced phenylthio derivatives.
Substitution: Substituted phenylthio derivatives.
科学研究应用
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenylthio group and the imidazole ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methylamino)ethanol: Lacks the methyl group on the imidazole ring.
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)propanol: Contains a propanol moiety instead of ethanol.
Uniqueness
The presence of the methyl group on the imidazole ring and the ethanolamine moiety makes 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
178979-70-9 |
|---|---|
分子式 |
C16H21Cl2N3OS |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C16H21Cl2N3OS/c1-10(2)15-16(21(3)14(20-15)9-19-4-5-22)23-13-7-11(17)6-12(18)8-13/h6-8,10,19,22H,4-5,9H2,1-3H3 |
InChI 键 |
RDMVMEPZWMZXDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CNCCO)C)SC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


